molecular formula C14H10N4O2 B5565897 5-(4-nitrophenyl)-3-phenyl-1H-1,2,4-triazole CAS No. 4057-66-3

5-(4-nitrophenyl)-3-phenyl-1H-1,2,4-triazole

Cat. No.: B5565897
CAS No.: 4057-66-3
M. Wt: 266.25 g/mol
InChI Key: CWVXCNAGIMKZGF-UHFFFAOYSA-N
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Description

5-(4-nitrophenyl)-3-phenyl-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a nitrophenyl group at the 5-position and a phenyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-nitrophenyl)-3-phenyl-1H-1,2,4-triazole typically involves the cyclization of appropriate hydrazine derivatives with nitriles or carboxylic acids. One common method is the reaction of 4-nitrobenzohydrazide with phenyl isothiocyanate, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction is usually carried out under reflux conditions in an appropriate solvent like ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-(4-nitrophenyl)-3-phenyl-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

    Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in aqueous solution.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 5-(4-aminophenyl)-3-phenyl-1H-1,2,4-triazole.

    Substitution: Various substituted triazoles depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the triazole ring.

Scientific Research Applications

5-(4-nitrophenyl)-3-phenyl-1H-1,2,4-triazole has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-(4-nitrophenyl)-3-phenyl-1H-1,2,4-triazole exerts its effects depends on its interaction with molecular targets. For instance, in antimicrobial applications, the compound may inhibit the synthesis of essential bacterial proteins or disrupt cell membrane integrity. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    5-(4-nitrophenyl)-1H-1,2,4-triazole: Lacks the phenyl group at the 3-position.

    3-phenyl-1H-1,2,4-triazole: Lacks the nitrophenyl group at the 5-position.

    5-(4-aminophenyl)-3-phenyl-1H-1,2,4-triazole: The nitro group is reduced to an amino group.

Uniqueness

5-(4-nitrophenyl)-3-phenyl-1H-1,2,4-triazole is unique due to the presence of both nitrophenyl and phenyl groups, which confer specific electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

5-(4-nitrophenyl)-3-phenyl-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O2/c19-18(20)12-8-6-11(7-9-12)14-15-13(16-17-14)10-4-2-1-3-5-10/h1-9H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVXCNAGIMKZGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=N2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350374
Record name 5-(4-nitrophenyl)-3-phenyl-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4057-66-3
Record name 5-(4-nitrophenyl)-3-phenyl-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(4-nitrophenyl)-3-phenyl-1H-1,2,4-triazole
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5-(4-nitrophenyl)-3-phenyl-1H-1,2,4-triazole
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5-(4-nitrophenyl)-3-phenyl-1H-1,2,4-triazole
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5-(4-nitrophenyl)-3-phenyl-1H-1,2,4-triazole
Reactant of Route 5
5-(4-nitrophenyl)-3-phenyl-1H-1,2,4-triazole
Reactant of Route 6
5-(4-nitrophenyl)-3-phenyl-1H-1,2,4-triazole

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